N-Boc-2-(1-amino]cyclooctyl)acetic acid
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Overview
Description
N-Boc-2-(1-amino]cyclooctyl)acetic acid is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of cyclooctyl acetic acid. This compound is particularly valuable in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-amino]cyclooctyl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-protected amine is then coupled with cyclooctyl acetic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient control of reaction parameters and improved yield. The use of solid acid catalysts in continuous flow reactors can also facilitate the deprotection of the Boc group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(1-amino]cyclooctyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc-2-(1-amino]cyclooctyl)acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-Boc-2-(1-amino]cyclooctyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2-(1-aminocyclohexyl)acetic acid
- N-Boc-2-(1-aminocyclopentyl)acetic acid
- N-Boc-2-(1-aminocycloheptyl)acetic acid
Uniqueness
N-Boc-2-(1-amino]cyclooctyl)acetic acid is unique due to its eight-membered cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller ring analogs. This uniqueness makes it particularly useful in the synthesis of macrocyclic compounds and in applications requiring specific spatial arrangements .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(11-12(17)18)9-7-5-4-6-8-10-15/h4-11H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMRWXOTFBMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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